molecular formula C24H34O3 B14002604 2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol CAS No. 79994-42-6

2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol

Cat. No.: B14002604
CAS No.: 79994-42-6
M. Wt: 370.5 g/mol
InChI Key: AUJGOUPFFHBOFK-UHFFFAOYSA-N
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Description

2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol typically involves multiple steps, including the formation of the phenol core and subsequent functionalization. One common method involves the alkylation of 4,6-ditert-butyl-phenol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the inhibition of oxidative enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenethylamine: Similar in structure but lacks the bulky tert-butyl groups.

    2-methoxy-4-methylphenol: Contains a methoxy group but differs in the position and presence of tert-butyl groups.

    4-ethoxyphenol: Similar phenolic structure but lacks the methoxy and tert-butyl groups.

Uniqueness

2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is unique due to the presence of both ethoxy and methoxy groups along with bulky tert-butyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Properties

CAS No.

79994-42-6

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[ethoxy-(4-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C24H34O3/c1-9-27-22(16-10-12-18(26-8)13-11-16)19-14-17(23(2,3)4)15-20(21(19)25)24(5,6)7/h10-15,22,25H,9H2,1-8H3

InChI Key

AUJGOUPFFHBOFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)OC)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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